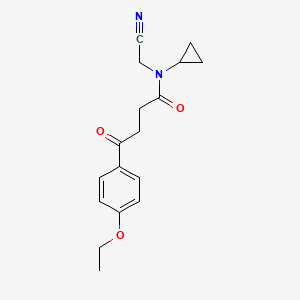
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that contains multiple heterocyclic rings, including triazole and pyrimidine . It’s part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors under specific conditions . The structures of these compounds are typically confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is established by NMR and MS analysis . The presence of various functional groups and heterocyclic rings in the molecule can be confirmed by these techniques .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by high regioselectivity and good functional group tolerance . The reactions can involve various transformations of the heterocyclic rings present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature. For instance, some compounds are reported to be thermally stable with decomposition onset temperatures ranging from 147–228 °C . The compounds also exhibit acceptable densities .Scientific Research Applications
Anticancer Therapeutics
Compounds with 1H-1,2,3-triazole analogs have been explored for their potential in cancer treatment. For example, Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, are FDA-approved for treating breast cancer in postmenopausal women . The compound could be investigated for similar therapeutic applications due to its structural similarities.
Antimicrobial Agents
Triazole derivatives have shown promise as antimicrobial agents. The synthesis and biological evaluation of such compounds could lead to new treatments for bacterial and fungal infections .
Cytotoxic Agents
Substituted triazolyl methanone derivatives have been designed and synthesized to assess their cytotoxic activity against various cell lines, indicating potential use in developing chemotherapeutic agents .
Corrosion Inhibitors
Triazole compounds are widely used as corrosion inhibitors for copper alloys, which could be an industrial application for the compound due to its triazole moiety .
Agrochemicals
The triazole ring is a common motif in agrochemicals, suggesting that the compound could be explored for use in pesticides or herbicides .
Antioxidant Activity
Some triazole compounds have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases or in food preservation .
Antiproliferative Agents
Certain triazole derivatives have shown potent antiproliferative effects against specific cell lines, indicating potential research applications in studying cell growth and proliferation .
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to reduced estrogen production, which is a common strategy in the treatment of hormone-dependent cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group incorporated in the compound’s structure can form hydrogen bonds, further enhancing its interaction with the enzyme .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, leading to decreased estrogen levels . This can have downstream effects on various processes that are regulated by estrogens, such as cell proliferation in hormone-dependent cancers .
Pharmacokinetics
The ability to form hydrogen bonds can enhance a compound’s solubility and permeability, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of estrogen production . This can lead to reduced cell proliferation in hormone-dependent cancers, making the compound a potential anticancer agent . Some related compounds have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with the aromatase enzyme . Additionally, the presence of other substances, such as binding proteins or competing substrates, can also influence the compound’s action .
Safety and Hazards
properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c30-19(16-11-23-29(25-16)15-4-2-1-3-5-15)27-8-6-26(7-9-27)17-10-18(22-13-21-17)28-14-20-12-24-28/h1-5,10-14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHNKNOSNPKRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
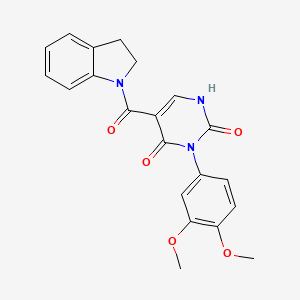
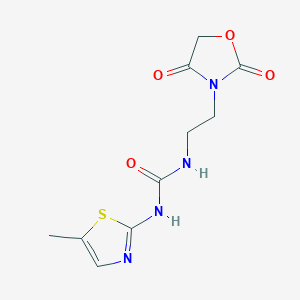
![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)
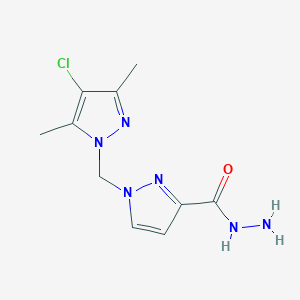
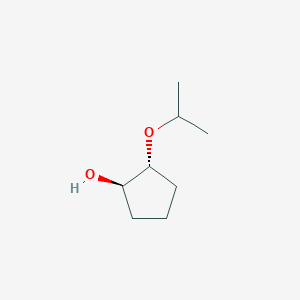
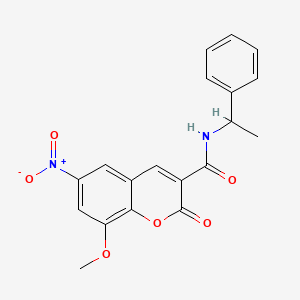
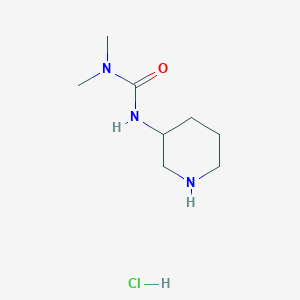
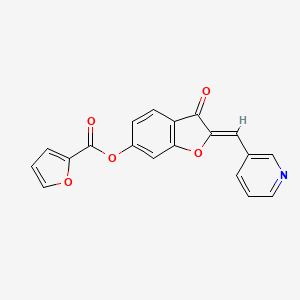

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)
